molecular formula C21H24N4O4 B610868 SKLB-23bb

SKLB-23bb

Cat. No.: B610868
M. Wt: 396.4 g/mol
InChI Key: FWXZZFONXWYSEF-UHFFFAOYSA-N
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Description

SKLB-23bb is an orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6). It has shown superior antitumor efficiency both in vitro and in vivo compared to other HDAC6-selective inhibitors. This compound also targets microtubules, enhancing its antitumor activity and expanding its antitumor spectrum .

Scientific Research Applications

SKLB-23bb has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

SKLB-23bb is a potent and selective inhibitor for HDAC6 . HDAC6, or Histone Deacetylase 6, is a member of the classical histone deacetylase (HDAC) enzyme family, which has emerged as an attractive target in cancer therapy . HDAC6 harbors two catalytic domains and one unique C-terminal zinc finger domain that bind ubiquitin . In addition to HDAC6, this compound also targets microtubules .

Mode of Action

This compound exerts its cytotoxic activity by targeting HDAC6 and microtubules . It binds to the colchicine site in β-tubulin and acts as a microtubule polymerization inhibitor . This dual targeting of HDAC6 and microtubules enhances the antitumor activity and expands the antitumor spectrum of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of HDAC6 and the disruption of microtubules . The inhibition of HDAC6 leads to the acetylation of histone H3 . On the other hand, the disruption of microtubules blocks the tumor cell cycle at the G2-M phase .

Pharmacokinetics

This compound is an orally bioavailable HDAC6-selective inhibitor . It exhibits superior antitumor efficiency both in vitro and in vivo in comparison with ACY1215, another HDAC6-selective inhibitor . .

Result of Action

The result of this compound’s action is the triggering of cellular apoptosis . Consistent with its microtubule-disrupting ability, this compound blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis . In solid tumor xenografts, oral administration of this compound efficiently inhibits tumor growth .

Action Environment

The action environment of this compound is primarily within the cellular environment of solid and hematologic tumor cells . It shows cytotoxic effects against a panel of these tumor cell lines at the low submicromolar level . Interestingly, this compound is more efficient against solid tumor cells compared to other HDAC6-selective inhibitors . .

Safety and Hazards

SKLB-23bb is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

SKLB-23bb plays a significant role in biochemical reactions by inhibiting HDAC6 and disrupting microtubule polymerization. HDAC6 is an enzyme involved in the deacetylation of lysine residues on histone and non-histone proteins, which affects gene expression and protein function. This compound binds to the colchicine site in β-tubulin, acting as a microtubule polymerization inhibitor. This dual targeting mechanism allows this compound to exert cytotoxic effects on tumor cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis. The compound’s ability to disrupt microtubules and inhibit HDAC6 leads to changes in cell morphology, motility, and division. These effects are observed in both solid and hematologic tumor cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with HDAC6 and β-tubulin. By inhibiting HDAC6, this compound prevents the deacetylation of histone and non-histone proteins, leading to altered gene expression and protein function. Additionally, this compound binds to the colchicine site in β-tubulin, inhibiting microtubule polymerization and disrupting the microtubule network. This dual targeting mechanism enhances the compound’s cytotoxic effects on tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable and retains its antitumor activity over extended periods. Long-term exposure to this compound results in sustained inhibition of tumor growth and cellular apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antitumor activity without causing severe toxicity. At higher doses, the compound may induce toxic or adverse effects, such as fatigue, nausea, and thrombocytopenia. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of HDAC6 affects the acetylation status of various proteins, influencing metabolic flux and metabolite levels. Additionally, this compound’s interaction with β-tubulin disrupts microtubule dynamics, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to HDAC6 and β-tubulin. These interactions affect the compound’s efficacy and distribution within the cellular environment .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its targets, HDAC6 and β-tubulin. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for this compound’s dual targeting mechanism and its overall antitumor activity .

Preparation Methods

The synthesis of SKLB-23bb involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature. Industrial production methods for this compound are also not publicly available, as they are likely protected by patents .

Chemical Reactions Analysis

SKLB-23bb undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others, potentially altering its activity.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

SKLB-23bb is unique compared to other histone deacetylase 6-selective inhibitors due to its dual targeting mechanism. Similar compounds include:

This compound’s ability to target both histone deacetylase 6 and microtubules makes it a promising candidate for cancer therapy, offering advantages over other inhibitors that target only one pathway.

Properties

IUPAC Name

N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXZZFONXWYSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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